

Spectroscopic and Structural Elucidation of Heteroclitin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Heteroclitin C**, a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data of Heteroclitin C

The structural elucidation of **Heteroclitin C** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The key quantitative data are summarized in the tables below.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **Heteroclitin C** are presented in Table 1.

Table 1. ¹H and ¹³C NMR Spectroscopic Data for **Heteroclitin C**.



¹³ C Chemical Shift (δc, ppm)	¹ H Chemical Shift (δH, ppm, J in Hz)
134.5	-
152.0	6.55 (s)
140.8	-
151.7	-
39.8	2.40 (m)
40.2	2.15 (m)
82.5	4.75 (d, 9.5)
87.2	4.20 (d, 9.5)
137.8	-
102.8	6.60 (s)
148.5	-
149.0	-
125.4	-
153.8	-
109.5	6.80 (s)
145.2	-
132.0	-
115.8	6.75 (s)
13.5	0.95 (d, 7.0)
21.8	1.25 (d, 7.0)
60.8	3.85 (s)
56.1	3.90 (s)
	134.5 152.0 140.8 151.7 39.8 40.2 82.5 87.2 137.8 102.8 148.5 149.0 125.4 153.8 109.5 145.2 132.0 115.8 13.5 21.8



3-OMe	56.1	3.92 (s)
12-OMe	61.2	3.88 (s)
13-OMe	55.9	3.80 (s)
Angelyl Moiety		
1"	167.5	-
2"	127.8	-
3"	138.5	6.05 (qq, 7.2, 1.5)
4"	20.5	1.95 (dq, 7.2, 1.5)
5"	15.8	1.85 (q, 1.5)

Note: The specific assignments are based on 2D NMR experiments (COSY, HMQC, HMBC) as detailed in the original literature.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 2. Mass Spectrometry Data for Heteroclitin C.

Technique	Ionization Mode	Observed m/z	Molecular Formula
High-Resolution Mass Spectrometry (HRMS)	ESI+	[M+Na]+ 521.2046	C28H34O8Na

Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

IR spectroscopy identifies the functional groups present in a molecule, while UV spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems.

Table 3. IR and UV Spectroscopic Data for **Heteroclitin C**.



Spectroscopic Technique	Medium	Characteristic Absorptions
Infrared (IR)	KBr	ν_max (cm ⁻¹): 3450 (OH), 1710 (C=O, ester), 1630, 1590, 1500 (aromatic C=C)
Ultraviolet (UV)	МеОН	λ_max (nm) (log ε): 218 (4.65), 255 (4.10), 288 (3.80)

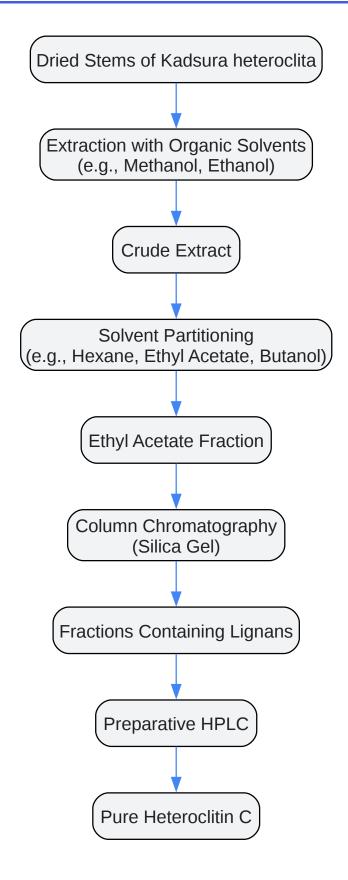
Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The general methodologies are outlined below.

Isolation of Heteroclitin C

The isolation of **Heteroclitin C** from the dried stems of Kadsura heteroclita typically involves the following steps:





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Fig. 1: General workflow for the isolation of **Heteroclitin C**.

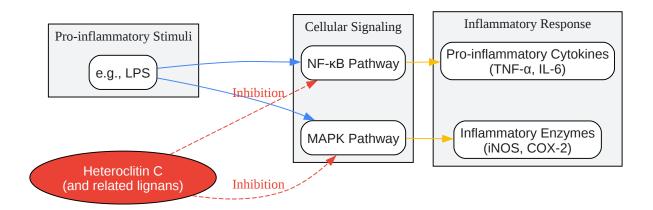


Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 or AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the complete structure.
- Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF
 Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.
- Infrared Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using potassium bromide (KBr) pellets.
- Ultraviolet Spectroscopy: UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer in methanol.

Biological Activity and Signaling Pathways

While specific signaling pathways for **Heteroclitin C** have not been extensively elucidated, related lignans from Kadsura heteroclita have demonstrated various biological activities, including anti-inflammatory and anti-HIV properties. The anti-inflammatory effects are often associated with the modulation of key signaling pathways involved in the inflammatory response.





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Fig. 2: Postulated inhibitory effect of Heteroclitin C on inflammatory pathways.

This diagram illustrates the potential mechanism by which **Heteroclitin C** and related lignans may exert their anti-inflammatory effects through the inhibition of the NF-kB and MAPK signaling pathways, which are crucial regulators of the inflammatory response. Further research is required to confirm these specific interactions for **Heteroclitin C**.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Heteroclitin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594908#spectroscopic-data-of-heteroclitin-c-nmr-ms-ir-uv]

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